Cas no 28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate)
28251-53-8 structure
Product Name:a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
Numero CAS:28251-53-8
MF:C13H20O8
MW:304.293105125427
CID:279680
PubChem ID:242522
Update Time:2025-04-19
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
- (4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
- Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-L-mannopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-triphenylmethyl-??-D-glucopyranose
- methyl 2,3,4-tri-O-acetyl-6-O-triphenyl-methyl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucoside
- Methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranosid)
- methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranoside)
- Methyl-2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranosid
- NSC51249
- 28251-53-8
- NSC-403469
- SY333357
- RTVWBDNQHISFHI-UHFFFAOYSA-N
- DTXSID90950969
- SCHEMBL21575613
- 1-Methyl .alpha.-l-rhamnoside triacetate
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside #
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
- NSC-51249
- NSC403469
- 6340-57-4
-
- Inchi: 1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
- Chiave InChI: RTVWBDNQHISFHI-UHFFFAOYSA-N
- Sorrisi: O1C(C(C(C(C1C)OC(C)=O)OC(C)=O)OC(C)=O)OC
Proprietà calcolate
- Massa esatta: 304.1158
- Massa monoisotopica: 304.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 97.4A^2
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 341.4°Cat760mmHg
- Punto di infiammabilità: 146.2°C
- Indice di rifrazione: 1.466
- PSA: 97.36
- LogP: 0.17270
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate) Prodotti correlati
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 126-14-7(Sucrose octaacetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti